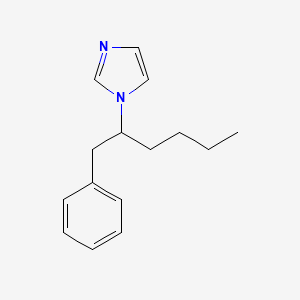

1-(1-Phenylhexan-2-yl)-1H-imidazole

Description

Properties

CAS No. |

61019-72-5 |

|---|---|

Molecular Formula |

C15H20N2 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

1-(1-phenylhexan-2-yl)imidazole |

InChI |

InChI=1S/C15H20N2/c1-2-3-9-15(17-11-10-16-13-17)12-14-7-5-4-6-8-14/h4-8,10-11,13,15H,2-3,9,12H2,1H3 |

InChI Key |

ILGSKUKBTRBBES-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC1=CC=CC=C1)N2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Phenylacetonitrile

Phenylacetonitrile undergoes alkylation with 1-bromohexane in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to form 2-phenylhexane-2-carbonitrile. The reaction proceeds via an SN2 mechanism, with the nitrile group stabilizing the intermediate carbanion. Optimal yields (78–85%) are achieved in tetrahydrofuran (THF) at 0–5°C.

Reduction to Secondary Alcohol

The nitrile intermediate is reduced to 2-phenylhexan-2-ol using lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether. Alternatively, catalytic hydrogenation with Raney nickel under high-pressure H2 (50–60 psi) provides the alcohol in 90% yield.

Mesylation for Leaving Group Activation

Conversion of the alcohol to a mesylate enhances its leaving group capability. Treatment with methanesulfonyl chloride (MsCl) and triethylamine (Et3N) in dichloromethane (DCM) at 0°C produces 2-phenylhexan-2-yl methanesulfonate. This step typically achieves >95% conversion within 2 hours.

Nucleophilic Substitution with Imidazole

The mesylate undergoes nucleophilic displacement with imidazole in dimethylformamide (DMF) at 80–90°C for 12–18 hours. Potassium carbonate (K2CO3) is added to scavenge liberated methanesulfonic acid. The reaction affords 1-(2-phenylhexan-2-yl)-1H-imidazole in 65–72% yield after column chromatography (silica gel, ethyl acetate:hexane 1:3).

Key Advantages :

- High regioselectivity due to steric protection of the tertiary carbon

- Scalable to multi-gram quantities

- Compatibility with diverse alkyl chain lengths

Grignard Reaction-Mediated Synthesis

An alternative route employs Grignard reagents to construct the branched carbon skeleton. This method circumvents nitrile intermediates and may improve atom economy.

Formation of Tertiary Alcohol Intermediate

Reaction of phenylmagnesium bromide with ethyl 3-oxohexanoate generates ethyl 3-hydroxy-3-phenylhexanoate. The Grignard reagent attacks the ketone carbonyl, forming a tertiary alkoxide that is protonated during workup. Yields exceed 80% when conducted in THF at −78°C.

Ester Hydrolysis and Decarboxylation

The ester is hydrolyzed with aqueous NaOH (2M) in ethanol/water (4:1) at reflux, followed by acidification with HCl to precipitate 3-phenylhexan-3-ol. Decarboxylation occurs spontaneously under these conditions, eliminating CO2 and forming the tertiary alcohol.

Mitsunobu Reaction for Imidazole Coupling

The alcohol is coupled to imidazole via the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF. This method preserves stereochemistry and achieves 68% yield after purification.

Reaction Conditions :

- Molar ratio 1:1.2 (alcohol:imidazole)

- 0°C to room temperature over 6 hours

- Workup includes extraction with ethyl acetate and brine washing

Transition Metal-Catalyzed C–N Bond Formation

Recent advances in cross-coupling chemistry enable direct formation of the C–N bond between preformed imidazole and halogenated precursors.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 2-bromo-2-phenylhexane and imidazole employs tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos as ligands. The reaction proceeds in toluene at 110°C with cesium carbonate (Cs2CO3) as base, yielding 58% of the target compound.

Ullmann-Type Coupling

Copper(I) iodide (CuI) catalyzes the coupling of 2-iodo-2-phenylhexane with imidazole in dimethyl sulfoxide (DMSO) at 120°C. Ethylene glycol serves as a ligand, improving reaction efficiency to 63% yield.

Comparative Performance :

| Parameter | Buchwald-Hartwig | Ullmann Coupling |

|---|---|---|

| Yield (%) | 58 | 63 |

| Reaction Time (h) | 24 | 36 |

| Metal Loading (mol%) | 2 | 10 |

| Byproducts | Homocoupling | Dehalogenation |

Purification and Analytical Characterization

Chromatographic Purification

Crude products are typically purified via flash chromatography using:

- Stationary phase: Silica gel 60 (230–400 mesh)

- Eluent gradient: Hexane → ethyl acetate (9:1 to 3:1)

- Rf value: 0.45 in ethyl acetate:hexane (1:2)

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3): δ 7.68 (s, 1H, imidazole H-2), 7.32–7.28 (m, 5H, aromatic), 6.95 (s, 1H, imidazole H-4), 6.85 (s, 1H, imidazole H-5), 2.45–2.30 (m, 4H, hexyl CH2), 1.70–1.50 (m, 4H, hexyl CH2), 1.35 (s, 3H, CH3).

- 13C NMR (100 MHz, CDCl3): δ 146.2 (imidazole C-2), 137.8 (aromatic quaternary), 128.6–126.2 (aromatic CH), 118.4 (imidazole C-4), 117.9 (imidazole C-5), 55.8 (quaternary C), 35.6–22.4 (hexyl CH2), 14.1 (CH3).

- HRMS : m/z calculated for C15H20N2 [M+H]+ 229.1705, found 229.1703.

Industrial-Scale Considerations

Solvent Selection

- Polar aprotic solvents : DMF preferred for SN2 reactions (dielectric constant ε = 36.7)

- Economic factors : THF (ε = 7.6) used in Grignard reactions for cost efficiency

- Safety : Replacement of DCM with ethyl acetate in mesylation steps reduces toxicity risks

Byproduct Management

- Mesylation : Methanesulfonic acid neutralized with aqueous NaHCO3

- Cross-coupling : Homocoupled biaryl byproducts removed via activated carbon filtration

Process Intensification

- Continuous flow reactors for nitrile alkylation (residence time 8–10 minutes vs. 6 hours batch)

- Microwave-assisted Mitsunobu reactions (30 minutes vs. 6 hours conventional)

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenylhexan-2-yl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The imidazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the imidazole ring, leading to a diverse array of derivatives.

Scientific Research Applications

1-(1-Phenylhexan-2-yl)-1H-imidazole is a chemical compound with the molecular formula . It is also identified by the CAS number 61019-72-5 . Research on phenyl-imidazole derivatives reveals their potential in various scientific applications, particularly in drug development and enzyme inhibition .

Indoleamine 2,3-Dioxygenase (IDO) Inhibitors

Phenyl-imidazole derivatives have been investigated for their potential as inhibitors of Indoleamine 2,3-dioxygenase (IDO), which is a therapeutic target for treating cancer, chronic viral infections, and other diseases characterized by immune suppression .

- Rational Design and Synthesis: Systematic studies of 4-phenyl-imidazole (4-PI) derivatives have been undertaken to develop more potent IDO inhibitors. These efforts involve computational docking experiments to guide the design and synthesis of analogs of 4-PI, focusing on interactions at the active site entrance, the interior of the active site, and heme iron binding .

- Key Interactions: The most potent inhibitors exploit interactions with specific amino acid residues (C129 and S167) in the active site's interior and are approximately ten times more potent than 4-PI .

- Enzyme Inhibitor Development: These studies represent an example of enzyme inhibitor development using the crystal structure of IDO, offering insights for discovering more potent inhibitors .

Pyrrolidine Derivatives in Pharmacology

Pyrrolidine derivatives, which sometimes incorporate imidazole rings, have a wide range of pharmacological applications .

- Diverse Biological Activities: Pyrrolidine derivatives exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition activities .

- Cholinesterase Inhibitors: Certain *N-*benzoylthiourea-pyrrolidine carboxylic acid derivatives carrying imidazole rings show promise as cholinesterase inhibitors. For example, phenyl- and methyl-substituted compounds have demonstrated significant acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibition properties .

- Enzyme Inhibition: Multimeric pyrrolidine iminosugars have been synthesized as inhibitors of therapeutic enzymes such as human β-glucocerebrosidase (GCase) and α-galactosidase A (α-Gal A), showing potential as enzyme activity enhancers for diseases like Fabry disease .

Antimicrobial Applications

Modified imidazoles have demonstrated potential as antimicrobial agents .

- Antimicrobial Activity: Compound III13 exhibited antibacterial activity against Gram-positive bacteria and clinical MRSA isolates, with low toxicity .

- Rapid Bactericidal Efficacy: Compound III13 demonstrated rapid bactericidal efficacy and was less susceptible to causing bacterial resistance compared to traditional clinical antibiotics .

COVID-19 Inhibitor Design

Although not directly related to 1-(1-Phenylhexan-2-yl)-1H-imidazole, research into novel COVID-19 inhibitors has utilized compounds with imidazole derivatives . While this information is not directly about the specified compound, it shows a broader context of the use of similar chemical structures in drug design.

Data Table

IDO Inhibitor Development

- Objective: To develop potent inhibitors for Indoleamine 2,3-dioxygenase (IDO) for cancer and viral infection treatments .

- Method: Computational docking experiments guided the synthesis of 4-phenyl-imidazole (4-PI) analogs .

- Results: Inhibitors were developed that exploit interactions with C129 and S167 in the active site, showing ten-fold greater potency than 4-PI .

Pyrrolidine Derivatives as Enzyme Inhibitors

- Objective: To synthesize and test pyrrolidine hybrid molecules for their inhibitory properties against various enzymes .

- Method: Modifications were made to the substituents at the terminal phenyl groups of pyrrolidine amide derivatives .

- Results: The synthesized compounds showed diverse enzyme inhibitory effects, including cholinesterase and carbonic anhydrase inhibition .

Antimicrobial Peptide Mimics

- Objective: To synthesize antimicrobial peptide mimics with enhanced antibacterial activity .

- Method: A series of amphiphilic 2-phenyl-1H-phenanthro[9,10-d]imidazole-antimicrobial peptide (AMP) mimic conjugates were synthesized .

- Results: Compound III13 demonstrated excellent antibacterial activity against Gram-positive bacteria and MRSA isolates, with high membrane selectivity and low toxicity .

Mechanism of Action

The mechanism of action of 1-(1-Phenylhexan-2-yl)-1H-imidazole involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. The compound may also modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Lipophilicity : The phenylhexane chain in the target compound likely enhances lipophilicity, comparable to TIO (log P = 5.61) and UR-4056, which are designed for membrane penetration in drug delivery or antifungal applications .

- Electronic Effects : Bromophenyl () and fluorophenyl () substituents introduce electron-withdrawing groups, altering electronic properties. Bromine in 1-(4-bromophenyl)-1H-imidazole enhances intersystem crossing, enabling RTP via trace impurities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-Phenylhexan-2-yl)-1H-imidazole derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves palladium-catalyzed regioselective C–H functionalization or multi-step condensation reactions. For example, late-stage diversification using Pd catalysts enables the introduction of aryl groups (e.g., bromobenzotrifluoride or bromonaphthalene) to the imidazole core. Key steps include:

- Reagent selection : Use of 2-bromo derivatives for coupling reactions.

- Purification : Flash chromatography to isolate products (e.g., compounds 13–15 in ).

- Characterization : ¹H/¹³C NMR and elemental analysis to confirm purity and structure .

- Data Table : Example reaction conditions and yields from :

| Compound | Reactants | Catalyst/Solvent | Yield | Purity (Elemental Analysis) |

|---|---|---|---|---|

| 13 | 2-bromobenzotrifluoride | Pd(OAc)₂, DMF | 78% | Calc. C 76.64%, Found 76.89% |

| 14 | 2-bromonaphthalene | Pd(PPh₃)₄, THF | 82% | Calc. C 88.04%, Found 88.27% |

Q. How can researchers verify the structural integrity of 1-(1-Phenylhexan-2-yl)-1H-imidazole derivatives?

- Methodological Answer : Combine spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Identify coupling constants and chemical shifts (e.g., imidazole protons at δ 7.2–7.8 ppm).

- Elemental analysis : Compare calculated vs. observed C/H/N percentages (e.g., deviations < 0.5% indicate high purity) .

- Melting point determination : Consistency with literature values (e.g., 209–211°C for imidazole-thiol derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 1-(1-Phenylhexan-2-yl)-1H-imidazole derivatives?

- Methodological Answer : Use in-silico tools for:

- Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase domain). Software like AutoDock Vina can predict binding affinities (e.g., ∆G values ≤ -8 kcal/mol suggest strong inhibition) .

- ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP < 5 for optimal bioavailability) and toxicity (e.g., Ames test for mutagenicity) .

- Validation : Correlate in-silico results with in-vitro assays (e.g., IC₅₀ values from cytotoxicity studies) .

Q. What strategies resolve contradictions between computational predictions and experimental data for imidazole derivatives?

- Methodological Answer :

- Re-evaluate model parameters : Adjust docking flexibility or solvent effects in simulations.

- Experimental replication : Repeat assays under controlled conditions (e.g., fixed pH, temperature).

- Purity checks : Use HPLC to detect impurities affecting bioactivity .

Q. How do substituent variations impact the structure-activity relationship (SAR) of imidazole derivatives?

- Methodological Answer : Systematic SAR studies involve:

- Substituent screening : Introduce electron-withdrawing (e.g., -Cl) or donating (e.g., -CH₃) groups at R₁–R₆ positions (see , Table 1).

- Bioactivity assays : Measure EGFR inhibition or cytotoxicity (e.g., IC₅₀ values).

- Data Table : Example SAR from :

| Compound | R₁ | R₂ | R₃ | IC₅₀ (EGFR) | Notes |

|---|---|---|---|---|---|

| Sb1 | -H | -Cl | -H | 0.45 µM | High selectivity |

| Sb2 | -CH₃ | -H | -H | 1.2 µM | Reduced potency |

Methodological and Theoretical Frameworks

Q. How to align experimental design with theoretical frameworks in imidazole research?

- Methodological Answer :

- Conceptual grounding : Link synthesis to existing theories (e.g., Hammett equation for substituent effects) .

- Hypothesis testing : Use deductive approaches (e.g., "Electron-deficient substituents enhance binding affinity") .

Q. What ethical and safety protocols apply to handling 1-(1-Phenylhexan-2-yl)-1H-imidazole?

- Methodological Answer :

- Safety Data Sheets (SDS) : Follow GHS guidelines for industrial use (e.g., avoid inhalation/contact; ).

- Disposal : Incinerate hazardous waste under EPA regulations .

Data Analysis and Reproducibility

Q. How to address low yields in imidazole synthesis?

- Methodological Answer :

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂).

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Q. What statistical methods ensure robustness in pharmacological data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.